3-Methoxyphenyl acetate

Description

Contextualization within Aromatic Esters and Methoxy-Substituted Aromatic Compounds

3-Methoxyphenyl (B12655295) acetate (B1210297), with the chemical formula C9H10O3, belongs to the broad class of aromatic esters. nih.govstenutz.eu These compounds are characterized by an ester group attached to an aromatic ring and are widely recognized for their diverse applications, ranging from fragrances and flavorings to pharmaceuticals and materials science. The presence of the acetate group makes them valuable synthons in organic synthesis, often serving as a protecting group for phenols or as a precursor for other functional groups.

Furthermore, 3-Methoxyphenyl acetate is a methoxy-substituted aromatic compound. The methoxy (B1213986) group (-OCH3) is an electron-donating group that influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. This electronic effect is a cornerstone of its utility in the synthesis of more complex molecules, guiding the regioselective introduction of other substituents. The study of methoxy-substituted aromatics is crucial for understanding reaction mechanisms and for the targeted design of molecules with specific electronic and biological properties.

Academic Significance and Contemporary Research Trajectories for Aromatic Acetates

Aromatic acetates, as a class, hold considerable academic significance. They are frequently employed as key intermediates in the synthesis of a wide array of organic compounds. For instance, the acetate group can be readily hydrolyzed to yield the corresponding phenol (B47542), providing a mild and efficient deprotection strategy. This reactivity is fundamental in multi-step syntheses of natural products and pharmaceuticals.

Contemporary research is increasingly focused on the development of novel catalytic systems for the synthesis and transformation of aromatic acetates. This includes the use of greener and more sustainable methods, moving away from traditional stoichiometric reagents. Furthermore, the biological activities of aromatic acetates and their derivatives are a burgeoning area of investigation. Many compounds containing this motif have been found to exhibit interesting pharmacological properties, prompting further exploration of their potential as therapeutic agents. Research into the photophysical properties of aromatic acetates is also gaining traction, with potential applications in materials science and sensor technology.

Identification of Key Research Areas and Knowledge Gaps for this compound

While the broader class of aromatic acetates is well-studied, research specifically focused on this compound reveals several key areas of interest and notable knowledge gaps.

Key Research Areas:

Synthetic Intermediate: The primary role of this compound in the current body of research is as a building block for more complex molecules. For example, the related compound, (3-methoxyphenyl)acetonitrile (B41291), is utilized in the synthesis of isoflavones, which have shown potential in inhibiting epithelial cell proliferation. chemicalbook.com This suggests a similar utility for this compound in accessing a variety of molecular scaffolds. The 3-methoxyphenyl moiety itself is incorporated into various biologically active compounds. For instance, it is a key component in the synthesis of certain quinazolinone derivatives, which are being investigated for their potential biological activities. mdpi.com

Physicochemical Studies: The compound serves as a model for studying the influence of the methoxy group on the chemical and physical properties of aromatic esters. Spectroscopic data, such as NMR and IR spectra, are available and contribute to a deeper understanding of its molecular structure and behavior. nih.gov

Knowledge Gaps:

Direct Biological Activity: While derivatives containing the 3-methoxyphenyl moiety have been investigated, there is a lack of comprehensive studies on the intrinsic biological activity of this compound itself. Its potential as a standalone bioactive compound remains largely unexplored.

Detailed Mechanistic Studies: Although its role as a synthetic intermediate is established, detailed mechanistic studies of reactions involving this compound are not extensively reported. A deeper understanding of its reactivity profile could unlock new synthetic applications.

Material Science Applications: The potential of this compound in materials science, for example, as a monomer or an additive in polymer synthesis, has not been significantly investigated. Its aromatic and ester functionalities could impart interesting properties to new materials.

Metabolic Fate: The metabolic pathways of this compound in biological systems are not well-documented. Understanding its metabolism is crucial for any potential future applications in pharmacology or toxicology.

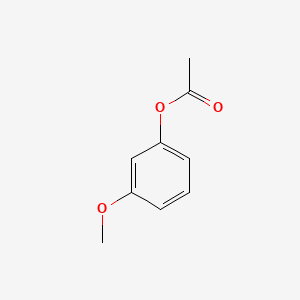

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNGKGFOZQMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202925 | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-83-2 | |

| Record name | m-Anisyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPHENYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXYPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Transformation Mechanisms of 3 Methoxyphenyl Acetate

Investigation of Hydrolysis and Transesterification Pathways

The ester linkage in 3-methoxyphenyl (B12655295) acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification reactions. These transformations are fundamental in both synthetic applications and metabolic processes.

Hydrolysis: Under aqueous acidic or basic conditions, 3-methoxyphenyl acetate undergoes hydrolysis to yield 3-methoxyphenol (B1666288) and acetic acid. The reaction is a typical ester hydrolysis, proceeding through a nucleophilic acyl substitution mechanism. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the 3-methoxyphenoxide ion.

Transesterification: This process involves the exchange of the aryl group of the ester with the alkyl group of an alcohol. Transesterification of this compound can be catalyzed by acids or bases, or mediated by enzymes. For instance, enzymatic asymmetric transesterification has been explored for resolving racemic mixtures of similar glycidic acid esters, highlighting the potential for stereoselective transformations. google.com While specific studies on this compound are not abundant, the general principles apply. For example, in the synthesis of diltiazem, a related compound, enzymatic transesterification of racemic trans-3-(4-methoxyphenyl)glycidic acid methyl ester with butanol is a key step. google.com This suggests that similar enzymatic strategies could be applied to this compound for the synthesis of chiral derivatives.

The table below summarizes the conditions and products for these pathways.

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 3-Methoxyphenol, Acetic Acid |

| Base-Mediated Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 3-Methoxyphenol, Acetate Salt |

| Transesterification | R-OH, Acid or Base catalyst | 3-Methoxyphenol, Alkyl Acetate |

| Enzymatic Transesterification | Alcohol, Lipase (B570770) (e.g., from Serratia marcescens) | Chiral alcohol, Chiral ester |

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the two substituents: the methoxy (B1213986) group (-OCH₃) and the acetoxy group (-OCOCH₃). The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density through resonance. The acetoxy group, while having lone pairs on the oxygen, is a moderately deactivating, ortho, para-director because the electron-withdrawing effect of the carbonyl group outweighs the resonance donation from the ether-like oxygen.

The directing effects of these two groups are synergistic, both favoring substitution at positions ortho and para to themselves. Given the meta relationship of the existing substituents, the primary sites for electrophilic attack are C2, C4, and C6. The C4 and C6 positions are ortho to the methoxy group and ortho and para to the acetoxy group, respectively. The C2 position is also ortho to both groups. Steric hindrance may influence the regioselectivity, often favoring substitution at the less hindered C4 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally less effective on deactivated rings.

Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid. This reaction is prone to rearrangements and polyalkylation.

Functional Group Interconversions of the Acetate Ester

The acetate ester functionality of this compound can be converted into a variety of other functional groups, providing pathways to a diverse range of derivatives. ub.eduvanderbilt.eduscribd.com

Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 3-methoxyphenol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically required for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.

Conversion to Other Esters: Through transesterification, as discussed in section 3.1, the acetate group can be exchanged for other ester groups by reacting with different alcohols in the presence of an acid or base catalyst.

Conversion to Amides: Reaction of this compound with ammonia (B1221849) or primary or secondary amines can lead to the formation of amides. This aminolysis is generally slower than hydrolysis and may require heating or catalysis. A more efficient method involves the initial hydrolysis of the ester to 3-methoxyphenol, followed by reaction with an activated carboxylic acid derivative of the desired amine.

The following table outlines key functional group interconversions of the acetate moiety.

| Transformation | Reagents/Conditions | Product Functional Group |

| Reduction | LiAlH₄, dry ether | Phenol (B47542) (hydroxyl group) |

| Transesterification | R'OH, H⁺ or OH⁻ | Different Ester |

| Aminolysis | R₂NH, heat | Amide |

Reductive and Oxidative Transformations

Beyond the interconversions of the ester group, this compound can undergo other reductive and oxidative transformations.

Reduction:

Catalytic Hydrogenation: Under high pressure and temperature with a suitable catalyst (e.g., Raney Nickel, Rhodium), the aromatic ring can be reduced to a cyclohexyl ring, yielding 3-methoxycyclohexyl acetate. The conditions for aromatic ring reduction are generally harsh.

Birch Reduction: This reaction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, can selectively reduce the aromatic ring. For this compound, the reduction would likely lead to a non-conjugated diene, with the methoxy group influencing the regioselectivity of the reduction.

Oxidation: The methoxy group and the aromatic ring are generally stable to mild oxidizing agents. However, under vigorous oxidative conditions (e.g., hot potassium permanganate), the aromatic ring can be cleaved. The primary methyl group of the acetate is not typically susceptible to oxidation under standard conditions. More specific oxidative transformations would likely require prior modification of the functional groups.

Rearrangement Reactions (e.g., Fries Rearrangement of Phenolic Acetates)

The Fries rearrangement is a significant reaction of phenolic esters like this compound. byjus.comwikipedia.org This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and the product distribution between the ortho and para isomers is influenced by reaction conditions like temperature and solvent. byjus.comwikipedia.org

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, making it a better leaving group. This is followed by the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring. byjus.com

For this compound, the rearrangement would lead to the formation of hydroxyacetophenones. The methoxy group's strong activating and directing effect will influence the position of the migrating acetyl group. The expected products are 2-hydroxy-4-methoxyacetophenone and 4-hydroxy-2-methoxyacetophenone.

Low temperatures generally favor the formation of the para-acyl phenol. byjus.com

High temperatures tend to yield the ortho-acyl phenol. byjus.com

Non-polar solvents can also favor the ortho product, while polar solvents may favor the para product. byjus.com

Studies on the related 3,5-dimethoxyphenyl acetate have shown that the Fries rearrangement can be highly selective, with the ortho isomer being the major or even sole product under certain conditions. researchgate.net

A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism to give a mixture of ortho and para products. wikipedia.org

Derivatization Strategies for Synthetic and Analytical Purposes

The reactivity of this compound allows for various derivatization strategies to synthesize new compounds for specific applications.

This compound serves as a precursor for a range of more complex molecules used in research. For example, derivatives of 3-methoxyphenylacetic acid, which can be obtained from the hydrolysis of the corresponding nitrile, are used as building blocks in medicinal chemistry. chemnet.com

Derivatization can be achieved through the reactions discussed previously:

Fries Rearrangement Products: The resulting hydroxyacetophenones can be used to synthesize flavonoids, chalcones, and other pharmacologically relevant scaffolds.

Electrophilic Substitution Products: Introduction of nitro, halogen, or other groups provides handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) to build more complex aromatic systems.

Ether Cleavage: The methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding dihydroxybenzene derivative, which can then be selectively functionalized.

An example of a more complex derivative is (4-acetoxy-3-methoxyphenyl)methylene diacetate, which incorporates additional acetate groups and has been investigated for its chemical properties. nih.gov Another example is the synthesis of N,N'-bis[(3-methoxyphenyl)methyl]thiourea, which showcases the use of the 3-methoxyphenyl moiety in more elaborate structures. nist.gov The synthesis of oxazole (B20620) derivatives from related methoxyphenyl precursors also highlights the utility of this chemical scaffold in creating complex heterocyclic systems with potential biological activity. acs.org

The following table lists some advanced derivatives and their potential applications.

| Derivative | Precursor Reaction | Potential Application |

| 2-Hydroxy-4-methoxyacetophenone | Fries Rearrangement | Intermediate for pharmaceuticals and natural products |

| 4-Hydroxy-2-methoxyacetophenone | Fries Rearrangement | Intermediate for pharmaceuticals and natural products |

| Nitrated this compound | Electrophilic Nitration | Precursor for amino derivatives and dyes |

| Halogenated this compound | Electrophilic Halogenation | Substrate for cross-coupling reactions |

| (4-Acetoxy-3-methoxyphenyl)methylene diacetate | Multi-step synthesis | Chemical research |

| N,N'-bis[(3-methoxyphenyl)methyl]thiourea | Multi-step synthesis | Chemical research |

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

For analytical purposes, particularly in chromatographic and spectroscopic techniques, the chemical structure of an analyte can be modified to improve its detection and separation. This process, known as derivatization, is a common strategy employed to enhance the analytical characteristics of a compound. In the case of this compound, derivatization can be strategically utilized to improve its volatility for gas chromatography (GC) or to enhance its detectability in high-performance liquid chromatography (HPLC) and spectroscopic methods.

A primary route for the derivatization of this compound involves an initial hydrolysis step to yield 3-methoxyphenol. This transformation exposes the phenolic hydroxyl group, which is more amenable to a variety of derivatization reactions compared to the original acetate ester. The subsequent derivatization of the hydroxyl group can significantly alter the molecule's properties to suit the analytical method of choice.

Common Derivatization Strategies for the Hydrolyzed Product (3-Methoxyphenol):

Silylation: This is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. The active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the compound, making it ideal for GC analysis. sigmaaldrich.comnih.govresearchgate.net Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comnih.gov The reaction is typically carried out in a suitable solvent like pyridine (B92270). youtube.comresearchgate.net The resulting trimethylsilyl ether of 3-methoxyphenol exhibits improved peak shape and resolution in GC chromatograms.

Acylation: This method involves the introduction of an acyl group, often from an acid anhydride or an acyl chloride, to the hydroxyl group. For instance, reacting 3-methoxyphenol with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), can produce a trifluoroacetyl derivative. nih.gov These halogenated derivatives are particularly useful as they can enhance sensitivity in electron capture detection (ECD) for GC analysis and provide unique fragmentation patterns in mass spectrometry (MS) for structural confirmation. nih.govnih.gov

The selection of a specific derivatization method depends on the analytical instrumentation available and the desired outcome of the analysis, such as lower detection limits or improved separation from interfering substances in a complex matrix.

Below is a table summarizing potential derivatization methods for this compound following its hydrolysis to 3-methoxyphenol.

| Analytical Technique | Derivatization Reaction | Typical Reagent | Resulting Derivative of 3-Methoxyphenol | Enhancement |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in Pyridine | 3-Methoxy-1-(trimethylsilyloxy)benzene | Increased volatility, improved peak shape, and enhanced thermal stability. sigmaaldrich.comnih.govyoutube.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Acylation | Trifluoroacetic Anhydride (TFAA) | 3-Methoxyphenyl trifluoroacetate | Increased volatility and provides specific mass fragmentation patterns for identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Acylation with a chromophoric or fluorophoric agent | Dansyl chloride | Dansyl-3-methoxyphenol ether | Enhanced UV absorbance or fluorescence for improved detection sensitivity. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical calculations, leveraging methods like Density Functional Theory (DFT) and ab initio calculations, have become a cornerstone in modern chemical research. These computational techniques are applied to predict and analyze a wide array of molecular properties with a high degree of accuracy. While specific comprehensive studies focusing exclusively on 3-Methoxyphenyl (B12655295) acetate (B1210297) are not extensively documented in publicly available literature, the principles and findings from computational studies on closely related methoxyphenyl-containing compounds can provide valuable insights into its expected behavior. Methodologies such as the B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)) are commonly employed for such investigations.

Molecular Geometry Optimization and Conformational Analysis

The first step in any quantum chemical investigation is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 3-Methoxyphenyl acetate, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Conformational analysis is particularly important for this compound due to the presence of rotatable bonds: the C-O bond of the methoxy (B1213986) group and the C-O bond of the acetate group. The orientation of the methoxy and acetate groups relative to the phenyl ring can lead to different conformers with varying energies. Theoretical calculations can identify the most stable conformer and the energy barriers for rotation between different conformations. For instance, studies on similar phenyl acetates and anisole (B1667542) derivatives often reveal that the planar or near-planar arrangement of the substituent groups with the benzene (B151609) ring is energetically favored due to resonance stabilization. However, steric hindrance between the ortho hydrogens and the substituent groups can lead to slight out-of-plane torsions.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| O-CH3 (methoxy) | ~1.43 Å | |

| C-O (acetate) | ~1.41 Å | |

| C=O (acetate) | ~1.21 Å | |

| O-C (acetate) | ~1.36 Å | |

| Bond Angle | C-O-C (methoxy) | ~118° |

| O-C=O (acetate) | ~123° | |

| C-O-C (acetate) | ~117° | |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° |

| C-C-O-C (acetate) | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values would require a dedicated DFT calculation for this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical methods provide a range of descriptors that quantify this aspect.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring and the oxygen atoms, while the LUMO is a π*-antibonding orbital. The methoxy and acetate groups can influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

Note: These are estimated energy ranges based on similar aromatic esters. Actual values would be dependent on the level of theory and basis set used in the calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen of the acetate group due to its high electronegativity and lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a region of negative potential. The hydrogen atoms of the methyl groups and the aromatic ring would show positive potential (blue or green), indicating their susceptibility to interaction with nucleophiles.

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Several methods are available for this, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and charges derived from fitting the electrostatic potential. These atomic charges provide a more quantitative picture of the charge distribution than the MEP map and can be used to understand intermolecular interactions and reaction mechanisms.

In this compound, the oxygen atoms of the acetate and methoxy groups are expected to carry significant negative charges. The carbonyl carbon of the acetate group would have a substantial positive charge due to its bonding to two electronegative oxygen atoms. The carbon atoms of the phenyl ring would have varying, smaller charges depending on their position relative to the electron-donating methoxy group and the electron-withdrawing acetate group.

Furthermore, computational models can simulate the effect of a solvent on the molecular properties. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. Such calculations can reveal how the molecular geometry, electronic structure, and dipole moment of this compound change in different solvent environments. Generally, the dipole moment of a polar molecule is expected to increase in a polar solvent due to stabilization of the charge separation.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from Density Functional Theory (DFT). Hardness quantifies the resistance of a molecule to change its electron distribution, while softness is the reciprocal of hardness and indicates a molecule's propensity to undergo such change. Hard molecules possess a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive and more stable. researchgate.net Conversely, soft molecules have a small HOMO-LUMO gap, indicating higher reactivity and lower kinetic stability. researchgate.netijarset.com

These parameters are calculated using the energies of the frontier molecular orbitals, HOMO (I) and LUMO (A), with the following equations:

Hardness (η) ≈ (I - A) / 2

Softness (S) = 1 / η

While specific DFT calculations for the chemical hardness and softness of this compound are not prominently available in the reviewed literature, the principles of analysis are well-established. Such a study would involve calculating the HOMO and LUMO energies of this compound to determine its hardness value, thereby providing a quantitative measure of its stability and reactivity compared to other related esters or isomers. researchgate.netuomphysics.net

Vibrational Spectroscopy Simulations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and elucidating molecular structure. Computational simulations can predict the vibrational frequencies and intensities of a molecule, which aids in the interpretation of experimental spectra.

A complete analysis involves a Potential Energy Distribution (PED) calculation. PED analysis provides a quantitative assignment of each vibrational mode, describing the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to that specific vibration. This detailed assignment is crucial for accurately understanding the complex vibrational spectra of polyatomic molecules. Although experimental spectra for related compounds have been analyzed, specific vibrational simulations and PED analyses for this compound are not detailed in the available research. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. idc-online.comresearchgate.net These predictions are valuable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers.

Experimental NMR data for this compound has been reported. rsc.org A correlation study would involve comparing the computationally predicted chemical shifts with these experimental values. A strong correlation would validate the computational model and the determined molecular geometry.

Table 1: Experimental NMR Chemical Shifts for this compound Data sourced from a study where the spectrum was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.32 – 7.25 | m | Aromatic CH |

| ¹H | 6.97 – 6.92 | m | Aromatic CH |

| ¹H | 6.91 – 6.89 | m | Aromatic CH |

| ¹H | 6.88 – 6.85 | m | Aromatic CH |

| ¹H | 3.81 | s | Methoxy (-OCH₃) |

| ¹H | 2.11 | s | Acetyl (-COCH₃) |

| ¹³C | 171.00 | - | Carbonyl (C=O) |

| ¹³C | 159.85 | - | Aromatic C-O |

| ¹³C | 137.54 | - | Aromatic C |

| ¹³C | 129.75 | - | Aromatic CH |

| ¹³C | 120.52 | - | Aromatic CH |

| ¹³C | 113.84 | - | Aromatic CH |

| ¹³C | 113.79 | - | Aromatic CH |

| ¹³C | 55.35 | - | Methoxy (-OCH₃) |

| ¹³C | 21.12 | - | Acetyl (-CH₃) |

Note: The original source reports benzyl (B1604629) acetate derivatives, with the specific data for this compound listed as table 3-1. The structure in the source appears to be 3-methoxybenzyl acetate, not this compound. The provided NMR data corresponds to 3-methoxybenzyl acetate.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational space—the full range of three-dimensional shapes the molecule can adopt due to rotations around its single bonds. conicet.gov.ardiva-portal.org

By simulating the molecule's dynamics, researchers can identify low-energy conformers, understand the barriers to conformational change, and calculate population distributions of different shapes at equilibrium. researchgate.net This information is critical for understanding how the molecule's shape influences its properties and interactions. Specific MD simulation studies dedicated to the conformational analysis of this compound are not found in the surveyed literature.

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by examining the properties of the activated complex, or transition state. wikipedia.orgmasterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate that separates reactants from products. libretexts.org

Computational chemistry allows for the location and characterization of transition state structures for a given reaction. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined. This approach is used to elucidate reaction mechanisms step-by-step. For example, studies on the thermal decomposition of phenyl acetate have used DFT to investigate competing reaction pathways, identifying the most likely mechanism by comparing the calculated activation energies. researchgate.net Similarly, the dynamics of SN1 reactions involving acetate leaving groups have been explored, revealing deviations from TST. nih.gov While these studies provide a framework, a specific mechanistic investigation of a reaction involving this compound using TST is not available in the examined sources.

Advanced Spectroscopic Property Predictions (e.g., Photophysical Parameters)

Beyond standard NMR and vibrational spectra, computational methods can predict a range of advanced spectroscopic and photophysical properties. These include electronic transitions (UV-Visible spectra), excited-state properties, and parameters such as fluorescence and phosphorescence characteristics. Such predictions are vital in the design of materials for optical applications. There are currently no specific studies in the searched literature focusing on the prediction of photophysical parameters for this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) for a series of compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed activity or property.

A QSAR/QSPR model involving this compound would require its inclusion in a larger dataset of related compounds with measured experimental data. The model could then be used to predict the activity or properties of new, untested compounds. No specific QSAR or QSPR models featuring this compound were identified in the reviewed literature.

Advanced Research Applications in Organic Synthesis and Materials Science

3-Methoxyphenyl (B12655295) Acetate (B1210297) as a Precursor in Multi-Step Organic Synthesis

The utility of 3-Methoxyphenyl acetate as a starting material in multi-step synthesis is a cornerstone of its application in advanced research. Its structure is amenable to various reactions that allow for the construction of intricate molecular architectures.

In the field of organic synthesis, the creation of complex molecules often relies on the strategic use of functionalized building blocks. This compound, and its related derivative 3-methoxyphenylacetic acid, are employed in the synthesis of elaborate molecular frameworks. For instance, derivatives of 3-methoxyphenylacetic acid have been utilized in the synthesis of novel heterocyclic indole-trimethoxyphenyl conjugates. mdpi.com These complex structures are of interest for their potential biological activities. The synthesis can involve reacting a potassium salt of an indole-2-oxoacetate with 3,4,5-trimethoxyphenylacetic acid in the presence of acetic anhydride (B1165640). mdpi.com This process highlights how the methoxyphenyl moiety can be incorporated into larger, more complex systems.

Another example is the use of related methoxyphenyl compounds in the preparation of optically active compounds like (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, a key intermediate for the synthesis of Diltiazem. google.com While this example uses the para-substituted isomer, it demonstrates the general principle of employing methoxyphenyl derivatives in the construction of pharmaceutically relevant complex molecules.

The following table provides a brief overview of the types of complex molecules synthesized using methoxyphenyl derivatives.

| Molecule Type | Synthetic Application | Significance |

| Heterocyclic Indole (B1671886) Conjugates | Formation of furan-2,5-dione structures linked to indole and trimethoxyphenyl moieties. mdpi.com | Potential for antiproliferative activity. mdpi.com |

| Optically Active Glycidic Esters | Enantioselective hydrolysis of racemic esters to yield chiral building blocks. google.com | Key intermediates for pharmaceutical synthesis. google.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives play a role as intermediates in the synthesis of various heterocyclic systems.

Research has shown that multicomponent reactions (MCRs) are an efficient method for synthesizing complex heterocyclic structures. mdpi.com For example, a derivative, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, was synthesized through a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This approach is valued for its atom economy and the use of readily available starting materials. mdpi.com

The synthesis of various heterocyclic systems often involves the use of versatile building blocks. While not directly using this compound, the principles of using functionalized phenyl derivatives are demonstrated in the synthesis of pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline compounds, where multicomponent reactions provide an efficient pathway. rsc.org The development of novel synthetic methods for heterocycles is a continuous area of research, with a focus on creating diverse molecular scaffolds for various applications. rsc.org

Utilization in the Development of Novel Chemical Reagents

Beyond its role as a precursor, derivatives of this compound contribute to the development of new chemical reagents. For instance, the related compound 3-Formyl-4-methoxyphenyl acetate is a functionalized aromatic compound that can serve as a building block in the synthesis of more complex molecules and materials. bldpharm.com The presence of an aldehyde group in addition to the methoxy (B1213986) and acetate functionalities provides multiple reaction sites for further chemical transformations.

Application in Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly influencing the design of chemical processes. The use of this compound and its derivatives is being explored in the context of more sustainable manufacturing methods.

One area of focus is the use of multicomponent reactions, which are inherently more sustainable due to their high atom economy and often milder reaction conditions. The synthesis of furo[3,2-h]quinolinacetic acids from readily available starting materials is an example of such a process. mdpi.com Another approach involves the use of environmentally friendly reaction media. For instance, a sustainable method for synthesizing aromatic ketones and biphenyls has been developed using quartz sand as a green medium, replacing traditional solvents in Suzuki–Miyaura coupling and decarbonylative coupling reactions. acs.org This method has been shown to be effective for a range of substrates, including those with methoxy substituents, and allows for the reuse of both the quartz sand and the catalyst. acs.org

The development of sustainable chemical processes also extends to the use of bio-based feedstocks and biodegradable polymers in additive manufacturing (3D printing). ehu.es While not a direct application of this compound itself, the broader trend towards sustainable materials and processes is a significant area of research in which related aromatic compounds could play a role. ehu.es

Integration into New Material Design and Fabrication

The properties of this compound and its derivatives make them suitable for integration into the design and fabrication of new materials. The methoxy and acetate groups can influence the electronic and physical properties of polymers and other materials.

In the field of additive manufacturing, there is a growing demand for new inks and resins with specific functionalities. ehu.es The development of synthetic biodegradable polymers, often functionalized with groups that allow for cross-linking, is a key area of research. ehu.es While specific examples involving this compound are not prevalent in the provided search results, the general principle of using functionalized aromatic compounds to create polymers with desired properties is well-established. For example, the incorporation of methoxy-substituted phenyl rings into polymer backbones can affect properties such as solubility, thermal stability, and optical characteristics.

Analytical Methodologies for Research on 3 Methoxyphenyl Acetate and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Methoxyphenyl (B12655295) acetate (B1210297).

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Methoxyphenyl acetate. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet in the range of δ 7.32–6.85 ppm. The methoxy (B1213986) group protons (–OCH₃) typically show a singlet at approximately δ 3.81 ppm, and the acetyl group protons (–COCH₃) present as a singlet around δ 2.11 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon of the acetate group resonates at approximately δ 171.00 ppm. The aromatic carbons show signals between δ 113.79 ppm and δ 159.85 ppm. The methoxy carbon appears around δ 55.35 ppm, and the acetyl methyl carbon is observed near δ 21.12 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.32–6.85 (m) | 129.75, 120.52, 113.84, 113.79 |

| Aromatic C-O | - | 159.85 |

| Aromatic C-OAc | - | 151.0 (predicted) |

| Methoxy (–OCH₃) | 3.81 (s) | 55.35 |

| Acetyl (–COCH₃) | 2.11 (s) | 21.12 |

| Carbonyl (C=O) | - | 171.00 |

Data sourced from a study reporting NMR data for this compound. rsc.org

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to monitor its formation in chemical reactions. rfi.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org

For this compound (C₉H₁₀O₃), the calculated molecular weight is approximately 166.17 g/mol . nih.gov In HRMS analysis, the exact mass can be determined with high precision. For example, a high-resolution mass spectrum might show the [M-H]⁻ ion at a measured m/z of 179.0715 for a related derivative, which is very close to the calculated value. rsc.org

Mass spectrometry is also invaluable for reaction monitoring. nih.govnih.govmdpi.comresearchgate.net By analyzing aliquots of a reaction mixture over time, the appearance of the product ion corresponding to this compound and the disappearance of reactant ions can be tracked, allowing for the optimization of reaction conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present. fiveable.meyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. openstax.org The C–O stretching vibrations of the ester and ether linkages appear in the 1000–1300 cm⁻¹ region. The aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ range, and C–H stretching vibrations of the aromatic ring and the methyl groups are observed around 2850–3100 cm⁻¹. openstax.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy can also be used for functional group analysis and is particularly useful for assessing the purity of a sample. nih.govnih.gov While less commonly reported in standard characterization, Raman spectra would show characteristic peaks for the aromatic ring and the carbonyl group. The non-polar nature of the C=C bonds in the aromatic ring often leads to strong Raman signals. This technique can be a quick and non-destructive method to verify the presence of the desired compound and to detect impurities. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735–1750 openstax.org |

| Aromatic (C=C) | Stretch | 1450–1600 libretexts.org |

| C–O (Ester and Ether) | Stretch | 1000–1300 openstax.org |

| Aromatic C–H | Stretch | 3000–3100 openstax.org |

| Aliphatic C–H | Stretch | 2850–2960 libretexts.org |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. It is widely used to assess the purity of the synthesized compound and to analyze the composition of reaction mixtures. A typical HPLC setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the quantification of purity and the determination of the relative amounts of reactants, intermediates, and products in a reaction mixture.

Gas Chromatography (GC) for Volatile Product Separation and Quantification

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. rsc.org this compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

GC is particularly useful for quantifying the yield of a reaction, as demonstrated in studies where GC yield was used to optimize reaction conditions. rsc.org For instance, the progress of a reaction to synthesize this compound can be monitored by taking small samples from the reaction mixture at different time intervals, and analyzing them by GC to determine the amount of product formed. rsc.org The NIST Mass Spectrometry Data Center provides Kovats retention index data for this compound on a semi-standard non-polar column, which is a standardized measure of retention time in GC. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progression and Purification Strategies

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in organic chemistry for monitoring the progress of chemical reactions and guiding purification strategies. wvu.eduyoutube.com Its simplicity, speed, and low cost make it an indispensable tool for the qualitative analysis of reaction mixtures, such as those involving the synthesis or modification of this compound. rsc.org The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). wvu.edukhanacademy.org

Monitoring Reaction Progression

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. rsc.orglibretexts.org Typically, three lanes are used for comparison: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The plate is then placed in a developing chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary and mobile phases. wvu.edumsu.edu

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the limiting reactant and the appearance and intensification of a new spot corresponding to the product. libretexts.orgbrainly.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org For compounds like this compound and its derivatives, which are often UV-active due to the aromatic ring, visualization is typically achieved by exposing the plate to UV light. jove.com

Interactive Table: Common TLC Solvent Systems for Phenolic Compounds Select a compound class to see typical mobile phase compositions.

| Compound Class | Mobile Phase Composition (v/v) | Notes |

| General Phenols | Toluene:Acetone (B3395972) (9:1) | Good for a range of phenolic compounds. researchgate.netechemi.com |

| Chloroform:Ethyl acetate (60:40) | Another effective general-purpose system. researchgate.net | |

| Ethyl acetate:Formic acid:Glacial acetic acid:Water (100:11:11:27) | Suitable for more polar and acidic phenols. researchgate.net | |

| Phenolic Acetates | Hexane (B92381):Ethyl acetate (4:1 to 1:1) | A versatile system where polarity can be adjusted. A 4:1 ratio was used for benzyl (B1604629) acetate. libretexts.orgchegg.com |

| Hydrolysis Products | Hexane:Ethyl acetate (3:1) | Used to monitor the hydrolysis of phenyl benzoate. rsc.org |

Purification Strategies

Advanced Derivatization Protocols for Enhanced Analytical Sensitivity

Chemical derivatization is a powerful strategy employed in analytical chemistry to modify an analyte, such as this compound or its metabolites, to improve its analytical properties for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.govresearch-solution.com The primary objectives of derivatization are to enhance sensitivity and selectivity by converting the analyte into a form that is more readily detected or separated. nih.govmdpi.com This is particularly useful for analyzing trace amounts of a substance in complex matrices. mdpi.com

Derivatization achieves this by:

Increasing Volatility and Thermal Stability: For GC analysis, polar functional groups (like hydroxyl groups that could be present in derivatives of this compound) are converted into less polar, more volatile groups, preventing thermal decomposition in the hot injector port. research-solution.comresearchgate.net

Improving Chromatographic Behavior: Derivatization can reduce tailing and improve peak shape by masking polar functional groups that might otherwise interact undesirably with the chromatographic column. research-solution.comjfda-online.com

Enhancing Detector Response: A derivative can be designed to have a much stronger response to a specific detector. This is often done by introducing electrophoric groups (e.g., fluorine atoms) for Electron Capture Detection (ECD), chromophores for UV-Vis detection, or fluorophores for fluorescence detection. mdpi.comjfda-online.com

Common Derivatization Techniques

For phenolic compounds and their esters, several derivatization reactions are commonly used:

Silylation: This is one of the most prevalent methods, where an active hydrogen in a hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS ethers are more volatile and thermally stable, making them ideal for GC-MS analysis. research-solution.comnih.gov

Acylation: This involves the introduction of an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), converts hydroxyl and amino groups into fluoroacyl derivatives. jfda-online.com These derivatives are highly volatile and exhibit excellent response on electron capture detectors. acs.org

Alkylation/Esterification: This technique converts acidic hydroxyl groups (like phenols) and carboxylic acids into esters or ethers. For instance, using pentafluorobenzyl bromide (PFBBr) can create PFB-ether derivatives of phenols, which are extremely sensitive to ECD. research-solution.com

The selection of a derivatization reagent depends on the analyte's structure and the analytical technique being used. For mass spectrometry (MS) detection, derivatization can be used to produce fragments that are characteristic of the original molecule, aiding in structural elucidation, or to create derivatives that ionize more efficiently, thereby increasing sensitivity. jfda-online.comnih.gov

Interactive Table: Selected Derivatization Reagents for Enhanced Sensitivity Click on a reagent to see its typical application and the enhancement it provides.

| Derivatizing Reagent | Abbreviation | Target Functional Group(s) | Analytical Enhancement |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH | Increases volatility and thermal stability for GC-MS. research-solution.comnih.gov |

| Pentafluorobenzyl Bromide | PFBBr | Phenols, Carboxylic Acids | Forms derivatives with high response in Electron Capture Detectors (ECD). research-solution.com |

| Trifluoroacetic Anhydride | TFAA | Alcohols, Amines | Increases volatility and ECD response. jfda-online.comacs.org |

| O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride | PFBHA | Carbonyls (Aldehydes, Ketones) | Forms stable oxime derivatives for GC-ECD or GC-MS analysis. research-solution.comresearchgate.net |

| N-(4-aminomethylphenyl)pyridinium | AMPP | Carboxylic Acids | Charge-reversal derivatization for enhanced sensitivity in positive-ion ESI-MS. nih.gov |

Future Perspectives and Emerging Research Areas

Exploration of Unconventional Synthetic Routes

While traditional esterification methods are well-established, the future of synthesizing 3-methoxyphenyl (B12655295) acetate (B1210297) lies in the adoption of unconventional, greener, and more efficient routes. Research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising areas is the use of enzyme-catalyzed synthesis . Lipases, a class of enzymes that catalyze the hydrolysis of fats, have shown remarkable efficiency in esterification and transesterification reactions under mild conditions. mdpi.commdpi.comsci-hub.semdpi.com The biocatalytic production of esters offers high selectivity, reducing the formation of byproducts and simplifying purification processes. mdpi.comchemistryforsustainability.org The immobilization of these enzymes on supports like chitosan (B1678972) beads can further enhance their stability and reusability, making the process more economically viable for industrial applications. mdpi.com

Microwave-assisted synthesis presents another avenue for rapid and efficient esterification. This technique utilizes microwave radiation to directly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods.

Furthermore, flow chemistry is emerging as a transformative approach for the synthesis of fine chemicals, including esters. lonza.comajinomoto.commitsui.comcontractpharma.comaurigeneservices.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability. ajinomoto.comcontractpharma.comaurigeneservices.com This technology is particularly suited for industrial production, enabling on-demand synthesis and minimizing the footprint of chemical manufacturing plants. lonza.commitsui.com

A comparison of these emerging synthetic routes is presented in the table below.

| Synthetic Route | Key Advantages | Potential Challenges |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comchemistryforsustainability.org | Enzyme cost and stability, potential for inhibition. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Scalability for large-volume production, potential for localized overheating. |

| Flow Chemistry | Precise process control, enhanced safety, improved scalability, and consistency. ajinomoto.comcontractpharma.comaurigeneservices.com | Initial setup cost, potential for clogging with solid-forming reactions. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the molecular structure and reaction mechanisms of 3-methoxyphenyl acetate is crucial for optimizing its synthesis and discovering new applications. Advanced spectroscopic and computational methods are providing unprecedented insights at the atomic level.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques (e.g., COSY, HSQC, HMBC), can fully elucidate the chemical structure and connectivity of this compound and its derivatives. While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced methods can reveal subtle through-bond and through-space interactions, which are critical for understanding its conformational preferences and reactivity.

Computational chemistry , particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is becoming an indispensable tool. uq.edu.aunih.gov DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, with high accuracy, aiding in the interpretation of experimental data. These calculations also provide insights into the electronic structure, molecular orbitals, and reaction energy profiles, which are key to understanding the underlying mechanisms of its formation and reactivity. wikipedia.org MD simulations can model the dynamic behavior of this compound in different solvent environments, offering a deeper understanding of its interactions and conformational landscape over time. nih.gov

The table below summarizes the application of these advanced techniques.

| Technique | Information Gained | Significance |

| Advanced NMR Spectroscopy | Detailed structural elucidation, conformational analysis, intermolecular interactions. | Confirms molecular identity and provides insights into its behavior in solution. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, predicted spectroscopic data, reaction energetics. wikipedia.org | Rationalizes experimental observations and predicts reactivity. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, solvent effects, conformational flexibility. nih.gov | Provides a time-resolved picture of molecular motion and interactions. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the way chemical research is conducted. For this compound, these technologies can accelerate discovery and optimization in several key areas.

Predictive models for reaction optimization are a significant application of ML. acs.orgresearchgate.netduke.edubeilstein-journals.org By training algorithms on large datasets of chemical reactions, it is possible to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, minimizing the need for extensive trial-and-error experimentation. acs.orgduke.edu These models can identify complex relationships between reactants, reagents, and outcomes that may not be apparent to human researchers. duke.edu

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of this compound and its derivatives. farmaciajournal.comnih.govnih.govrsc.org By correlating structural features with specific activities, these models can guide the design of new molecules with desired functionalities, for instance, in the development of new pharmaceuticals or materials. nih.govnih.gov

| AI/ML Application | Description | Impact on Research |

| Reaction Optimization | ML models predict optimal reaction conditions based on existing data. acs.orgduke.edu | Reduces experimental effort, accelerates the discovery of efficient synthetic routes. duke.edu |

| Spectroscopic Analysis | AI algorithms automate the interpretation of NMR, IR, and MS data. arxiv.orgspectroscopyonline.com | Increases the speed and accuracy of compound identification and characterization. azolifesciences.com |

| QSAR Modeling | Predictive models correlate molecular structure with biological or material properties. farmaciajournal.comnih.govnih.gov | Guides the design of new functional molecules and accelerates materials and drug discovery. |

Development of Industrial-Scale Green Synthesis Technologies

The principles of green chemistry are increasingly influencing industrial chemical production. For this compound, future research will focus on developing scalable and sustainable manufacturing processes.

The transition from batch to continuous flow manufacturing is a key trend in the fine chemical and pharmaceutical industries. lonza.comajinomoto.commitsui.comcontractpharma.comaurigeneservices.com Continuous processes offer significant advantages in terms of safety, efficiency, and product consistency. ajinomoto.comcontractpharma.comaurigeneservices.com The development of dedicated continuous flow systems for the synthesis of this compound could lead to more cost-effective and environmentally friendly industrial production. lonza.commitsui.com

Biocatalytic processes , utilizing immobilized enzymes, are also highly promising for industrial-scale synthesis. mdpi.comchemistryforsustainability.orgresearchgate.net These methods operate under mild conditions, reduce waste, and can lead to higher purity products. chemistryforsustainability.org The development of robust and reusable biocatalysts is a critical area of research for making these processes economically competitive. mdpi.com

The use of greener solvents and reaction media is another important aspect of sustainable industrial synthesis. Research into replacing traditional volatile organic solvents with more benign alternatives, such as bio-based solvents or even solvent-free systems, will be crucial. For example, recent studies have explored the use of ethylene (B1197577) glycol diacetate as a recyclable and efficient medium for lipase-mediated acetylations. nih.govnih.gov

| Technology | Industrial Advantage | Research Focus |

| Continuous Flow Manufacturing | Enhanced safety, improved efficiency, consistent product quality. ajinomoto.comcontractpharma.comaurigeneservices.com | Design of dedicated reactors, process optimization, and integration of real-time monitoring. |

| Industrial Biocatalysis | Reduced environmental impact, high selectivity, mild operating conditions. mdpi.comchemistryforsustainability.org | Development of highly active and stable immobilized enzymes, reactor design. mdpi.com |

| Green Solvents | Reduced toxicity and environmental footprint. | Identification and testing of effective and recyclable benign solvents. nih.govnih.gov |

Discovery of Novel Applications in Interdisciplinary Scientific Fields

While this compound has established uses, its full potential likely extends beyond its current applications. Future research will explore its utility in a variety of interdisciplinary fields.

In medicinal chemistry , this compound and its derivatives can serve as valuable building blocks for the synthesis of new pharmaceutical compounds. google.com The methoxy (B1213986) and acetate functionalities can be modified to tune the molecule's pharmacokinetic and pharmacodynamic properties. Its structural motifs may be found in compounds targeting a range of biological pathways.

In materials science , the incorporation of this compound or related structures into polymers could lead to new materials with tailored properties. For example, p-methoxyphenyl acrylate (B77674) is used in the synthesis of polymers for coatings and adhesives. ontosight.ai The specific properties of the 3-methoxy isomer could be explored for applications in areas such as photocurable materials and specialty polymers.

The pleasant aroma of many acetate esters suggests potential applications in the fragrance and flavor industry . nih.gov While not a primary application currently, the sensory properties of high-purity this compound could be evaluated for use in various consumer products.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Intermediate for drug synthesis. google.com | The molecular scaffold can be modified to create new biologically active molecules. |

| Materials Science | Monomer for specialty polymers. ontosight.ai | The aromatic ring and functional groups can impart specific optical, thermal, or mechanical properties to polymers. |

| Fragrance Industry | Component in fragrance formulations. nih.gov | Acetate esters are a well-known class of fragrance compounds. |

Q & A

Basic: How can researchers confirm the structural identity of 3-Methoxyphenyl acetate during synthesis?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR signals to verify the methoxy group (δ ~3.8 ppm for OCH) and acetate moiety (δ ~2.1 ppm for CHCOO). The aromatic protons typically appear between δ 6.5–7.5 ppm .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]) and fragmentation pattern. For example, HRMS data for this compound (CHO) should show a molecular ion at m/z 166.0630 .

- IR Spectroscopy : Look for characteristic peaks, such as the C=O stretch (~1740 cm) and aromatic C-O-C stretching (~1250 cm) .

Basic: What are the critical physical properties of this compound for experimental design?

Methodological Answer:

Key properties include:

- Density : 1.062 g/cm (critical for solvent selection and reaction scaling) .

- Boiling Point : 271.6°C at 760 mmHg (informs distillation conditions) .

- Solubility : Predicted solubility in organic solvents (e.g., ethyl acetate, ethanol) based on structural analogs. For example, methyl phenyl acetates show moderate solubility in ethanol and poor solubility in water .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (e.g., anhydrous environments) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Strategies include:

- Reproducibility Tests : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Comparative Analysis : Cross-reference with structurally similar compounds. For example, compare NMR shifts of the acetate group in this compound (δ ~170 ppm) versus 4-Methylphenyl acetate (δ ~168 ppm) .

- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Advanced: What synthetic routes optimize yield for this compound in multi-step reactions?

Methodological Answer:

High-yield synthesis strategies involve:

- Acetylation of 3-Methoxyphenol : Use acetyl chloride or acetic anhydride in pyridine or DMAP-catalyzed reactions. For example, refluxing 3-Methoxyphenol with acetic anhydride in pyridine achieves >85% yield .

- Catalytic Enhancements : Employ NaOCH as a base to minimize side reactions (e.g., ester hydrolysis) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (from ethanol/water) improves purity .

Basic: How does the methoxy substituent influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The methoxy group acts as an electron-donating para/ortho director:

- Reactivity Sites : Electrophiles (e.g., nitronium ion) preferentially attack the para position relative to the methoxy group.

- Steric Effects : The acetate group at the ortho position may hinder reactivity, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl) .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

Methodological Answer:

Key challenges and solutions:

- Low Concentration : Use derivatization agents (e.g., MPB in LC-MS/MS) to enhance detection sensitivity .

- Matrix Interference : Solid-phase extraction (C18 columns) or protein precipitation (acetonitrile) improves sample cleanup .

- Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects in mass spectrometry .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

Computational approaches include:

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or demethylation sites .

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability or toxicity .

- MD Simulations : Track esterase-mediated hydrolysis kinetics in physiological environments .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Critical precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations